Fluoromethylmercury
Description
Fluoromethylmercury (CH₂FHg⁺) is an organomercury compound characterized by a mercury atom covalently bonded to a fluorinated methyl group. These compounds exhibit unique photophysical and supramolecular properties due to mercury’s high polarizability and fluorine’s electronegativity, making them relevant in materials science and coordination chemistry .
Properties
CAS No. |
420-08-6 |
|---|---|
Molecular Formula |
CH2FHg |
Molecular Weight |
233.62 g/mol |
IUPAC Name |
fluoromethylmercury |
InChI |
InChI=1S/CH2F.Hg/c1-2;/h1H2; |
InChI Key |
PLBPPKJNZYOGFM-UHFFFAOYSA-N |
Canonical SMILES |
C(F)[Hg] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoromethylmercury can be synthesized through the reaction of methylmercury chloride with a fluorinating agent such as silver fluoride. The reaction typically occurs under anhydrous conditions to prevent the decomposition of the product. The general reaction is as follows:
CH3HgCl+AgF→CH3HgF+AgCl
Industrial Production Methods: Industrial production of this compound is not common due to its toxicity and the specialized conditions required for its synthesis. in a controlled laboratory setting, the synthesis can be scaled up by carefully managing the reaction conditions and using appropriate safety measures to handle the toxic reagents and products.
Chemical Reactions Analysis
Types of Reactions: Fluoromethylmercury undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form mercury(II) fluoride and formaldehyde.
Reduction: Reduction reactions are less common due to the stability of the mercury-carbon bond.
Substitution: The fluorine atom in this compound can be substituted by other halogens or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Halogen exchange reactions can be carried out using halide salts like sodium chloride or potassium bromide.
Major Products Formed:
Oxidation: Mercury(II) fluoride and formaldehyde.
Substitution: Methylmercury halides (e.g., methylmercury chloride, methylmercury bromide).
Scientific Research Applications
Fluoromethylmercury has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in diagnostic imaging and as a tool for studying mercury toxicity.
Industry: Limited industrial applications due to its toxicity, but it can be used in specialized chemical processes.
Mechanism of Action
The mechanism by which fluoromethylmercury exerts its effects involves the interaction of the mercury atom with biological molecules, particularly thiol groups in proteins and enzymes. This interaction can disrupt normal cellular functions and lead to toxicity. The molecular targets include enzymes involved in cellular respiration and antioxidant defense, leading to oxidative stress and cellular damage.
Comparison with Similar Compounds
Toxicity and Environmental Impact
Table 2: Toxicological and Environmental Profiles
- Mechanistic Differences : Methylmercury’s neurotoxicity arises from its ability to cross the blood-brain barrier via mimicry of methionine . This compound’s fluorinated group may reduce membrane permeability, but its Hg⁺ ion remains a concern for oxidative stress .
- Environmental Fate: Fluorinated organomercurials like (C₆F₅)₂Hg resist hydrolysis and photodegradation due to strong C-F bonds, suggesting this compound could persist in ecosystems . However, its lower molecular weight compared to aryl analogs might increase volatility.
Analytical and Handling Considerations
- Detection : Methylmercury is quantified using gas chromatography with mass spectrometry (GC-MS) or purge-and-trap methods . This compound would require similar techniques, with adjustments for fluorine’s mass spectral signatures .
- Safety Protocols: Handling fluorinated organomercurials demands stringent precautions, including fume hoods and personal protective equipment, due to mercury’s neurotoxic and teratogenic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
